![molecular formula C12H12N2O4 B13872001 [2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid CAS No. 294860-96-1](/img/structure/B13872001.png)
[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid is a synthetic organic compound that features a methoxy group, a methyl-substituted oxadiazole ring, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions can yield oxadiazoles . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-[2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) with Lewis acids.
Major Products Formed
Oxidation: 2-[2-hydroxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid.
Reduction: 2-[2-methoxy-5-(3-methyl-1,2,4-diaminophenyl)phenyl]acetic acid.
Substitution: 2-[2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)-4-nitrophenyl]acetic acid.
Scientific Research Applications
2-[2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
2-[2-methoxy-5-(1,2,4-oxadiazol-5-yl)phenyl]acetic acid: Lacks the methyl group on the oxadiazole ring.
2-[2-methoxy-5-(3-methyl-1,3,4-oxadiazol-5-yl)phenyl]acetic acid: Contains a different oxadiazole isomer.
2-[2-methoxy-5-(3-methyl-1,2,4-thiadiazol-5-yl)phenyl]acetic acid: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the 3-methyl-1,2,4-oxadiazole ring in 2-[2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid imparts unique chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
294860-96-1 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2-[2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H12N2O4/c1-7-13-12(18-14-7)8-3-4-10(17-2)9(5-8)6-11(15)16/h3-5H,6H2,1-2H3,(H,15,16) |
InChI Key |
XKWHPSWDOCXQAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




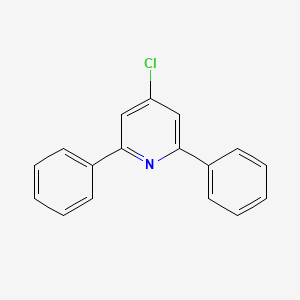
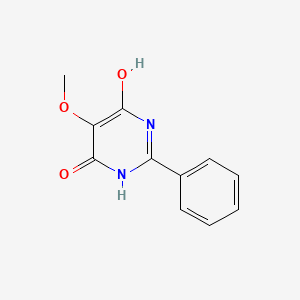

![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)
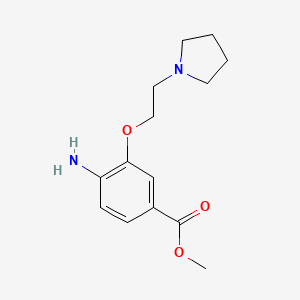
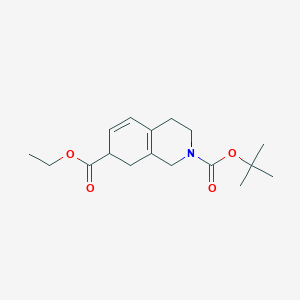

![1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone](/img/structure/B13871987.png)
![4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide](/img/structure/B13871989.png)
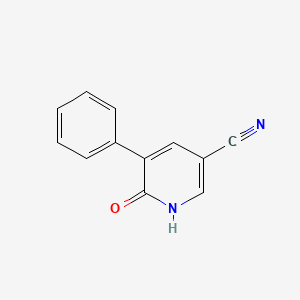
![5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)
